molecular formula C23H33N5O2S B4971260 2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine

2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine

Cat. No.: B4971260
M. Wt: 443.6 g/mol
InChI Key: GOAIIXBSNZQYSJ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and reducing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Alkyl halides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structure and reactivity.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism by which 2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives
  • 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2S/c1-5-31(29,30)23-24-17-22(27(23)13-9-12-21-10-7-6-8-11-21)18-26(4)14-15-28-20(3)16-19(2)25-28/h6-8,10-11,16-17H,5,9,12-15,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAIIXBSNZQYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN(C)CCN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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